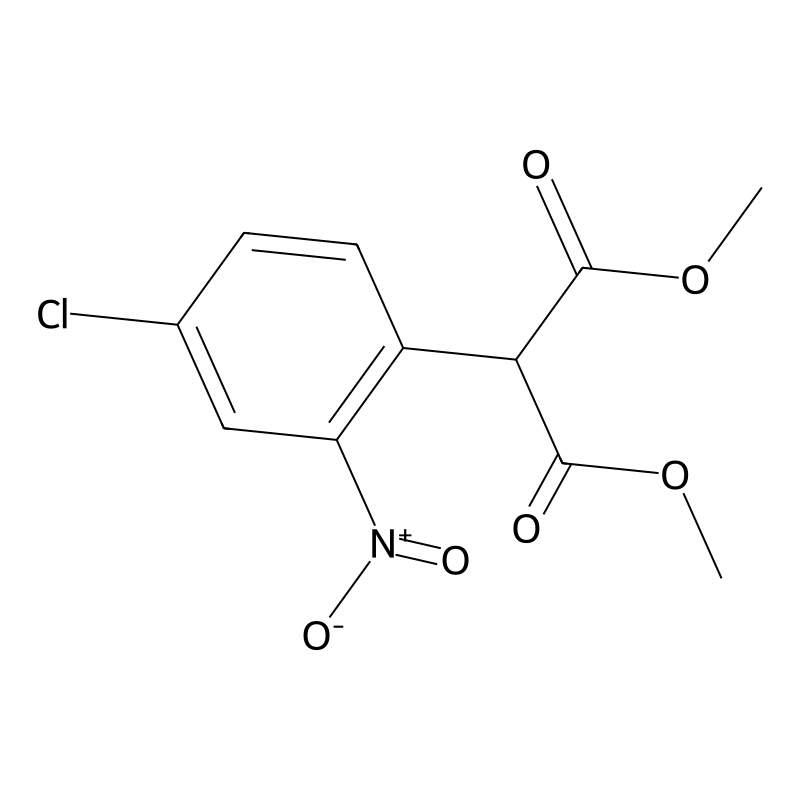

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a chemical compound with the molecular formula and a molecular weight of approximately 287.65 g/mol. It is classified under the category of malonate derivatives and features a nitrophenyl group that enhances its reactivity and potential biological activity. The compound is identified by its CAS number 147124-32-1, and it has a polar surface area of 98.42 Ų, indicating its potential solubility in polar solvents .

Malonate moiety

Malonic acid esters, like Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, possess two reactive ester groups. These groups can undergo nucleophilic substitution reactions, a fundamental tool for creating carbon-carbon bonds in organic molecules .

Aromatic ring with chloro and nitro substituents

The presence of a chlorine atom and a nitro group on the aromatic ring can influence the reactivity of the molecule in various ways. The electron-withdrawing nature of the nitro group can activate the aromatic ring for further substitution reactions, while the chlorine group can serve as a leaving group in certain reactions .

Based on this information, Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could be a potential precursor for the synthesis of various organic compounds through:

Claisen condensation

This reaction involves the condensation of two ester molecules, and the malonate moiety in Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could participate in such reactions to form more complex molecules .

Heck reaction

This reaction involves the coupling of an alkene with an aryl halide (chloro group in this case) to form a new carbon-carbon bond. The aromatic ring and the chloro substituent of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could potentially be utilized in Heck reactions under specific conditions .

- Nucleophilic Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles, leading to the formation of new compounds.

- Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to yield substituted aromatic compounds.

- Condensation Reactions: It can react with amines or other nucleophiles to form amides or other derivatives, which may have significant biological applications.

These reactions are facilitated by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the aromatic ring .

Research indicates that dimethyl 2-(4-chloro-2-nitrophenyl)malonate exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that the compound has potential antimicrobial effects against specific bacterial strains.

- Antitumor Activity: Preliminary investigations indicate that it may possess antitumor properties, making it a candidate for further pharmacological studies.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts .

The synthesis of dimethyl 2-(4-chloro-2-nitrophenyl)malonate typically involves several steps:

- Nitration of Chlorobenzene: The starting material, chlorobenzene, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position.

- Malonic Ester Synthesis: The resultant nitrochlorobenzene is then reacted with malonic acid or its ester derivative in the presence of a base to facilitate esterification.

- Final Esterification: Dimethyl malonate is used to complete the reaction, yielding dimethyl 2-(4-chloro-2-nitrophenyl)malonate after purification.

This multi-step synthesis highlights the versatility and reactivity of both malonates and nitro-substituted aromatic compounds .

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate has several applications:

- Pharmaceuticals: Its potential antimicrobial and antitumor properties make it a candidate for drug development.

- Chemical Intermediates: It serves as an intermediate in organic synthesis for creating more complex molecules.

- Research: The compound is utilized in biochemical research for studying enzyme interactions and mechanisms due to its reactive functional groups .

Interaction studies involving dimethyl 2-(4-chloro-2-nitrophenyl)malonate focus on its ability to bind with various biomolecules:

- Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential as an enzyme inhibitor or modulator.

- Cellular Uptake Studies: Understanding how this compound enters cells can provide insights into its bioavailability and therapeutic efficacy.

These studies are crucial for assessing its viability as a pharmaceutical agent and understanding its mechanism of action .

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups. Below are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl malonate | C₆H₁₀O₄ | Simple diester; lacks halogen and nitro groups |

| Dimethyl 2-(4-nitrophenyl)malonate | C₁₁H₁₀N₂O₆ | Similar structure; lacks chlorine |

| Dimethyl 2-(3-chloro-4-nitrophenyl)malonate | C₁₁H₁₀ClN₂O₆ | Different position of chlorine |

| Ethyl 2-(4-chloro-2-nitrophenyl)malonate | C₉H₈ClN₂O₄ | Ethyl instead of methyl; affects solubility |

The presence of both chlorine and nitro groups in dimethyl 2-(4-chloro-2-nitrophenyl)malonate enhances its reactivity compared to simpler malonates, making it a more versatile compound in synthetic organic chemistry .